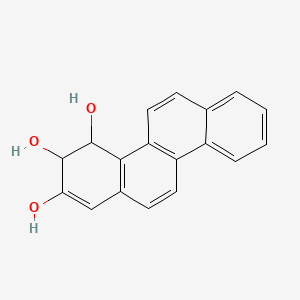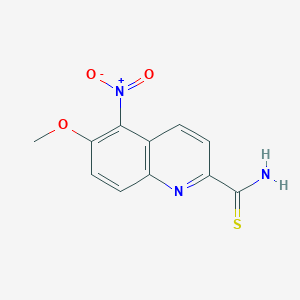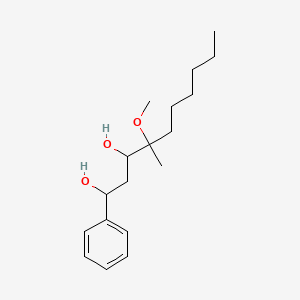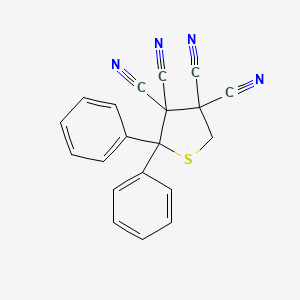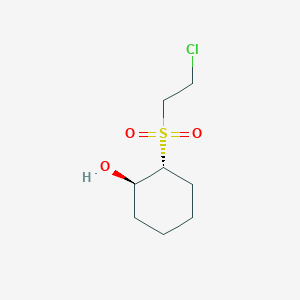
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound features a cyclohexane ring substituted with a hydroxyl group and a 2-chloroethanesulfonyl group, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2R)-cyclohexan-1-ol.
Sulfonylation: The hydroxyl group is then protected, and the compound is subjected to sulfonylation using 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine
Industry
Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(2-Bromoethanesulfonyl)cyclohexan-1-ol
- (1R,2R)-2-(2-Iodoethanesulfonyl)cyclohexan-1-ol
- (1R,2R)-2-(2-Methanesulfonyl)cyclohexan-1-ol
Uniqueness
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the chloroethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
| 82622-18-2 | |
Formule moléculaire |
C8H15ClO3S |
Poids moléculaire |
226.72 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-chloroethylsulfonyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15ClO3S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
Clé InChI |
JLCLHKBYFVJJAD-HTQZYQBOSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)O)S(=O)(=O)CCCl |
SMILES canonique |
C1CCC(C(C1)O)S(=O)(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)


![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

